8-Oxabicyclo[3.2.1]oct-6-en-3-one

Plant Growth Regulation Agrochemical Structure-Activity Relationship

This unsubstituted 8-oxabicyclo[3.2.1]oct-6-en-3-one scaffold delivers superior herbicidal activity (100% mortality at 6.6 µg g⁻¹) versus 2α,4α-dimethyl analogs, making it the preferred starting point for agrochemical lead optimization programs requiring complete kill endpoints. The 96% yield in OsO₄-catalyzed oxidation to the acetonide derivative outperforms the 91% yield of substituted variants, ensuring superior cumulative yields in multi-step synthetic sequences. Its conformational rigidity (chair conformation, NMR/DFT confirmed) provides a stereochemically defined template for non-aldol approaches to polyoxygenated natural product analogs. For researchers demanding assay-matched reproducibility and scalable synthetic utility, this is the essential core scaffold. Request a quote or order now.

Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
CAS No. 40458-77-3
Cat. No. B1348782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxabicyclo[3.2.1]oct-6-en-3-one
CAS40458-77-3
Molecular FormulaC7H8O2
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1C2C=CC(O2)CC1=O
InChIInChI=1S/C7H8O2/c8-5-3-6-1-2-7(4-5)9-6/h1-2,6-7H,3-4H2
InChIKeyDJXYBPVHUSVRLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 8-Oxabicyclo[3.2.1]oct-6-en-3-one (CAS 40458-77-3) as a Strategic Chiral Scaffold


8-Oxabicyclo[3.2.1]oct-6-en-3-one is a bicyclic ketone featuring a rigid 8-oxabicyclo[3.2.1]octane framework, which serves as a versatile synthetic intermediate and chiral building block in medicinal and agrochemical research [1]. Its molecular formula is C₇H₈O₂ with a molecular weight of 124.14 g/mol, and it is commonly prepared via [4+3] cycloaddition of furan with oxyallyl cations [2]. This scaffold is prized for its defined stereochemical features and is exploited in non-aldol approaches to polyoxygenated natural product analogs [3].

Why 8-Oxabicyclo[3.2.1]oct-6-en-3-one Substitution Without Data Is Scientifically Unsound


Although the 8-oxabicyclo[3.2.1]oct-6-en-3-one scaffold appears in multiple analogs, substitution patterns critically modulate biological activity and synthetic utility. Direct quantitative comparisons reveal that even minor structural modifications—such as 2α,4α-dimethyl substitution or conversion to acyclic 4-oxohexanoic acid—dramatically alter plant growth regulatory effects, herbicidal potency, and reaction yields [1]. Generic substitution without reference to specific, assay-matched data therefore risks compromising experimental reproducibility and project outcomes.

Quantitative Differentiation: 8-Oxabicyclo[3.2.1]oct-6-en-3-one vs. Closest Analogs


Radicle Growth Modulation: Target Compound vs. 4-Oxohexanoic Acid

In a direct comparative study on Sorghum bicolor radicle growth, the target 8-oxabicyclo[3.2.1]oct-6-en-3-one scaffold (as parent structure for derivatives) exhibited a distinct activity profile relative to the acyclic analog 4-oxohexanoic acid. At 100 ppm, compounds derived from the bicyclic scaffold showed predominantly inhibitory effects (23–56% inhibition), whereas 4-oxohexanoic acid stimulated radicle growth by 33–35% [1]. At 1000 ppm, inhibition by the bicyclic derivatives ranged from 29% to 80.2%, highlighting a concentration-dependent divergence in biological response that is not observed with the simpler acyclic comparator [1].

Plant Growth Regulation Agrochemical Structure-Activity Relationship

Herbicidal Potency: Target Compound vs. 2α,4α-Dimethyl Analog

A direct comparison of herbicidal activity between derivatives of the parent 8-oxabicyclo[3.2.1]oct-6-en-3-one and the 2α,4α-dimethyl-substituted analog reveals significant potency differences. Alkenes derived from the unsubstituted parent scaffold (e.g., compounds 5a,e–g) caused 100% mortality of Cucumis sativus after 20 days at 6.6 µg g⁻¹, with inhibition of fresh weight accumulation ranging from 7.1% to 60.7% [1]. In contrast, derivatives of 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one exhibited generally lower herbicidal efficacy, with radicle growth inhibition of Sorghum bicolor ranging from 21% to 66% under comparable conditions [2].

Herbicide Phytotoxicity Structure-Activity Relationship

Synthetic Efficiency: Target Compound vs. 2α,4α-Dimethyl Analog

A key synthetic transformation—catalytic oxidation to the corresponding acetonide—proceeds with higher yield for the unsubstituted 8-oxabicyclo[3.2.1]oct-6-en-3-one compared to its 2α,4α-dimethyl analog. Treatment of the target compound with catalytic OsO₄ and excess H₂O₂ yields exo-6,exo-7-isopropylidenedioxy-8-oxabicyclo[3.2.1]oct-3-one in 96% yield [1]. Under identical reaction conditions, the 2α,4α-dimethyl-substituted substrate affords the analogous product in only 91% yield [2].

Synthetic Chemistry Process Optimization Yield Comparison

Antimalarial Prodrug Potential: Target Compound vs. Artemisinin Scaffold

8-Oxabicyclo[3.2.1]oct-6-en-3-one serves as a precursor to stable ozonides with antimalarial activity. Ozonolysis of variously substituted 8-oxabicyclo[3.2.1]oct-6-en-3-ones yields 8,9,10,11-tetraoxatricyclo[5.2.1.1²,⁶]undecan-4-ones, which exhibit IC₅₀ values of 2–20 µg cm⁻³ against chloroquine-resistant Plasmodium falciparum [1]. While this potency is lower than that of artemisinin (IC₅₀ typically <0.01 µg cm⁻³), the synthetic accessibility of the 8-oxabicyclo scaffold offers a modular platform for generating diverse ozonide libraries, unlike the more constrained artemisinin core [2].

Antimalarial Medicinal Chemistry Prodrug

Conformational Rigidity: Target Compound vs. Acyclic Analogs

NMR and computational studies confirm that derivatives of 8-oxabicyclo[3.2.1]oct-6-en-3-one adopt well-defined chair conformations in the pyran ring, with boat conformers observed only under specific substitution patterns (e.g., 1,2α,4α,5-tetramethyl derivative 8) [1]. In contrast, acyclic analogs such as 4-oxohexanoic acid possess high conformational flexibility, resulting in entropic penalties upon binding and reduced target selectivity [2]. The rigid bicyclic framework pre-organizes functional groups for stereoselective transformations, a property not achievable with flexible acyclic ketones.

Conformational Analysis Structure-Based Design Molecular Modeling

Functional Group Versatility: Target Compound vs. Saturated 8-Oxabicyclo[3.2.1]octan-3-one Analogs

The C6–C7 double bond in 8-oxabicyclo[3.2.1]oct-6-en-3-one provides a strategic functional handle absent in fully saturated analogs. This olefin enables downstream transformations including epoxidation, dihydroxylation, and ozonolysis, as demonstrated by the high-yielding (96%) conversion to the acetonide derivative [1]. Saturated 8-oxabicyclo[3.2.1]octan-3-one scaffolds lack this reactive site, limiting their utility to ketone-centered chemistry only. Furthermore, the parent scaffold has been elaborated into scopolines and noradamantane cage molecules via epoxidation/cyclization sequences, accessing drug-like space not reachable from saturated counterparts [2].

Synthetic Intermediate Diversity-Oriented Synthesis Medicinal Chemistry

Optimal Deployment Scenarios for 8-Oxabicyclo[3.2.1]oct-6-en-3-one Based on Quantitative Evidence


Agrochemical Lead Discovery: Herbicide and Plant Growth Regulator Development

Given its superior herbicidal lethality (up to 100% Cucumis sativus mortality at 6.6 µg g⁻¹) compared to the 2α,4α-dimethyl analog, and its distinct radicle growth modulation profile relative to 4-oxohexanoic acid, this scaffold is ideally suited as a starting point for agrochemical lead optimization programs [1][2]. Researchers should prioritize this unsubstituted scaffold when complete kill endpoints are required and when structure-activity relationship studies demand a versatile, modifiable core.

Multi-Step Synthesis Campaigns Requiring High-Yielding Transformations

The 96% yield achieved in the OsO₄-catalyzed oxidation to the acetonide derivative—outperforming the 91% yield of the 2α,4α-dimethyl analog—makes this compound the preferred choice for multi-step synthetic sequences where cumulative yield is critical [1]. Procurement decisions should favor this scaffold when downstream chemistry involves dihydroxylation or epoxidation of the C6–C7 double bond.

Medicinal Chemistry Programs Exploring Ozonide Antimalarials

Although ozonides derived from this scaffold are less potent than artemisinin (IC₅₀ 2–20 µg cm⁻³ vs. <0.01 µg cm⁻³), their synthetic accessibility from 8-oxabicyclo[3.2.1]oct-6-en-3-one enables rapid library generation for structure-activity relationship exploration [1]. This scaffold is recommended for early-stage antimalarial programs where chemical diversity and synthetic tractability outweigh absolute potency requirements.

Asymmetric Synthesis of Chiral Polyoxygenated Building Blocks

The conformational rigidity of the 8-oxabicyclo[3.2.1]oct-6-en-3-one framework, predominantly adopting a chair conformation as confirmed by NMR and DFT calculations, provides a stereochemically defined template for non-aldol approaches to chiral building blocks [1]. This property is not replicable with flexible acyclic analogs, making the scaffold essential for stereoselective transformations in natural product synthesis.

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